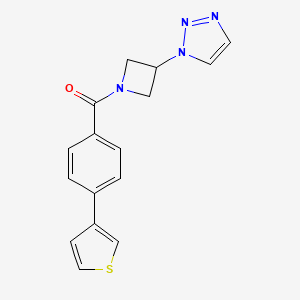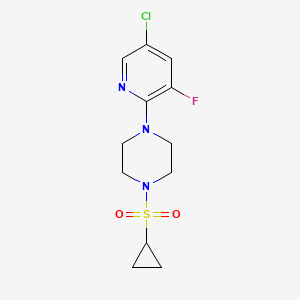
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine, also known as CFPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are known to play a crucial role in cancer cell survival and proliferation. Furthermore, this compound has been found to modulate the expression of several genes involved in neurodegeneration, suggesting that it may exert its neuroprotective effects through multiple pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of gene expression. Additionally, this compound has been found to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its relatively short half-life and potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine, including the development of novel analogs with improved pharmacological properties, the investigation of its potential as a combination therapy with other anticancer drugs, and the exploration of its potential for the treatment of other neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anticancer and neuroprotective effects of this compound, which could lead to the development of more effective therapies for these diseases.
合成法
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine can be synthesized using a multistep process that involves the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with piperazine, followed by purification to obtain the final product in high yield and purity.
科学的研究の応用
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(cyclopropanesulfonyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-4-cyclopropylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3O2S/c13-9-7-11(14)12(15-8-9)16-3-5-17(6-4-16)20(18,19)10-1-2-10/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXLREOPUZGEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

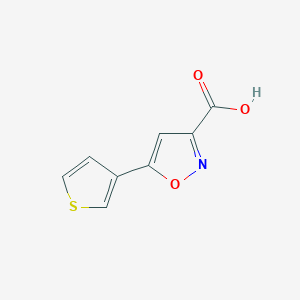
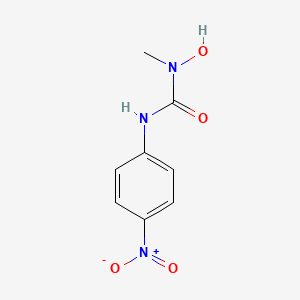

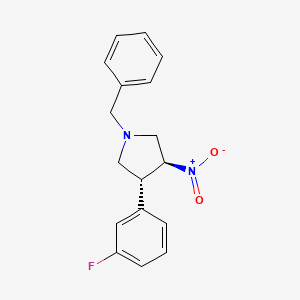
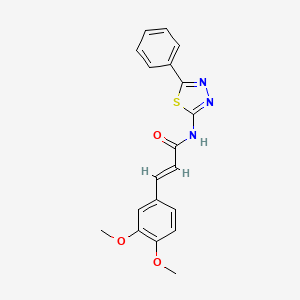
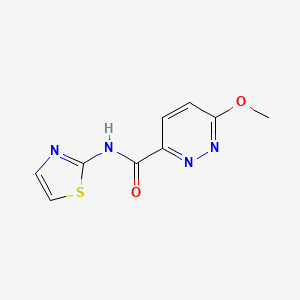

![Methyl 4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2578119.png)
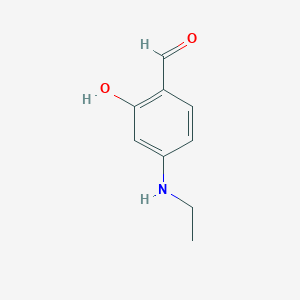

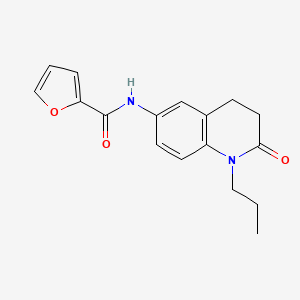
![4-(4-Chlorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2578125.png)
![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)
